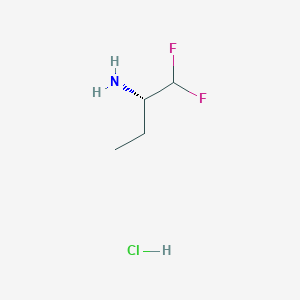

(2S)-1,1-difluorobutan-2-amine;hydrochloride

Vue d'ensemble

Description

(2S)-1,1-difluorobutan-2-amine;hydrochloride is a chemical compound that belongs to the class of organofluorine compounds. It is characterized by the presence of two fluorine atoms attached to the first carbon of the butan-2-amine structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its stability and solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1-difluorobutan-2-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as butan-2-amine.

Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction. This can be done using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Resolution: The resulting mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer.

Formation of Hydrochloride Salt: The final step involves the reaction of the (2S)-1,1-difluorobutan-2-amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The resolution of enantiomers can be achieved through techniques such as chromatography or crystallization. The formation of the hydrochloride salt is typically done in a controlled environment to ensure purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-1,1-difluorobutan-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Oxidation can lead to the formation of difluorobutanone or other oxidized derivatives.

Reduction: Reduction can yield various amine derivatives with altered functional groups.

Substitution: Substitution reactions can produce compounds with different functional groups replacing the fluorine atoms.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

(2S)-1,1-Difluorobutan-2-amine; hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological targets effectively. Research indicates that this compound can act as a building block for the synthesis of more complex molecules with therapeutic properties, particularly in the treatment of viral infections such as Hepatitis B virus (HBV) .

Case Study: Antiviral Activity

A notable study demonstrated that derivatives of (2S)-1,1-difluorobutan-2-amine; hydrochloride exhibited significant antiviral activity against HBV. The compound was utilized in the formulation of a pharmaceutical composition aimed at enhancing the efficacy of existing antiviral treatments . This study underscores the importance of fluorinated amines in developing novel antiviral agents.

Biochemical Studies

Understanding Biological Effects

The compound is also used in biochemical research to investigate the effects of fluorinated amines on biological systems. Its unique fluorine substituents can influence the physicochemical properties of amines, affecting their interaction with biological macromolecules .

Application in Enzyme Inhibition Studies

Research has shown that (2S)-1,1-difluorobutan-2-amine; hydrochloride can serve as an inhibitor for specific enzymes involved in metabolic pathways. By modifying enzyme activity, researchers can gain insights into metabolic processes and disease mechanisms .

Synthetic Chemistry

Building Block for Organic Synthesis

(2S)-1,1-Difluorobutan-2-amine; hydrochloride is utilized as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex organic molecules .

Fluorination Reactions

The incorporation of fluorine into organic compounds is known to enhance their stability and bioactivity. The use of (2S)-1,1-difluorobutan-2-amine; hydrochloride in synthetic protocols allows chemists to explore new pathways for synthesizing fluorinated compounds with potential applications in pharmaceuticals and agrochemicals .

Material Science

Development of Functional Materials

In material science, (2S)-1,1-difluorobutan-2-amine; hydrochloride is being explored for its potential to modify polymer properties. The introduction of fluorinated groups can improve the thermal stability and chemical resistance of polymers, which is crucial for applications in coatings and advanced materials .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral agent development | Effective against HBV; used as a building block |

| Biochemical Studies | Enzyme inhibition studies | Influences metabolic pathways |

| Synthetic Chemistry | Organic synthesis building block | Enhances stability and reactivity |

| Material Science | Modification of polymer properties | Improves thermal stability and chemical resistance |

Mécanisme D'action

The mechanism of action of (2S)-1,1-difluorobutan-2-amine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R)-1,1-difluorobutan-2-amine;hydrochloride: The enantiomer of the compound with different stereochemistry.

1,1-difluorobutan-2-amine: The non-hydrochloride form of the compound.

1,1-difluoroethane: A simpler fluorinated compound with similar fluorine-carbon bonds.

Uniqueness

(2S)-1,1-difluorobutan-2-amine;hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.

Activité Biologique

(2S)-1,1-difluorobutan-2-amine hydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound (2S)-1,1-difluorobutan-2-amine hydrochloride has the following structural formula:

- IUPAC Name : (2S)-1,1-difluoro-2-butanamine hydrochloride

- Molecular Formula : C₄H₉F₂N·HCl

- Molecular Weight : 139.58 g/mol

- Physical Form : Powder

- Purity : ≥95% .

The biological activity of (2S)-1,1-difluorobutan-2-amine hydrochloride can be attributed to its ability to interact with various biological targets. The introduction of fluorine atoms in organic compounds often enhances their lipophilicity, which can facilitate membrane permeability and influence pharmacokinetic properties. Studies have shown that fluorinated compounds can exhibit altered binding affinities and biological activities compared to their non-fluorinated counterparts.

Antimicrobial Activity

Research indicates that difluorinated compounds can serve as effective antimicrobial agents. For example, derivatives of difluorophosphonates have demonstrated significant inhibitory effects against bacterial enzymes such as E. coli deoxyxylulose 5-phosphate reductoisomerase (DXR), with IC50 values in the nanomolar range . The presence of fluorine atoms enhances the electrostatic interactions with the enzyme active site, leading to increased binding affinity and antimicrobial efficacy.

Study 1: Inhibition of Bacterial Growth

In a comparative study involving various difluorinated phosphonates, it was found that compounds similar to (2S)-1,1-difluorobutan-2-amine hydrochloride exhibited potent inhibition against E. coli. The most effective derivatives showed IC50 values as low as 9 nM, significantly outperforming traditional antibiotics like fosmidomycin . This suggests that (2S)-1,1-difluorobutan-2-amine hydrochloride could potentially be developed as an antimicrobial agent.

Study 2: Cellular Activity

Another investigation focused on the cellular activity of difluorinated compounds in cancer models. In this study, a related difluoro compound demonstrated a >300-fold improvement in biochemical potency compared to its ethylamine derivative in cellular assays, indicating the potential for therapeutic applications in oncology . The enhanced shape complementarity between the ligand and protein targets was attributed to the presence of fluorine atoms.

Research Findings Summary

| Aspect | Findings |

|---|---|

| Chemical Structure | Difluorinated amine with enhanced lipophilicity |

| Antimicrobial Activity | Potent inhibition against E. coli DXR with IC50 values ~9 nM |

| Cellular Activity | Significant improvements in potency for cancer treatment models |

| Mechanism | Enhanced binding due to fluorine-induced electrostatic interactions |

Propriétés

IUPAC Name |

(2S)-1,1-difluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBUHXKNAHKAPX-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.